molecular formula C11H15BrN2O3S B581839 3-Bromo-5-(4-methoxypiperidin-1-ylsulfonyl)pyridine CAS No. 1306664-70-9

3-Bromo-5-(4-methoxypiperidin-1-ylsulfonyl)pyridine

Cat. No.: B581839
CAS No.: 1306664-70-9
M. Wt: 335.216
InChI Key: BAPQKWUMCKIKJB-UHFFFAOYSA-N
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Description

3-Bromo-5-(4-methoxypiperidin-1-ylsulfonyl)pyridine is a chemical compound with the molecular formula C11H15BrN2O3S and a molecular weight of 335.22 g/mol . This compound is characterized by the presence of a bromine atom at the third position of the pyridine ring and a 4-methoxypiperidin-1-ylsulfonyl group at the fifth position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(4-methoxypiperidin-1-ylsulfonyl)pyridine typically involves the following steps:

    Bromination of Pyridine: The starting material, pyridine, is brominated at the third position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Sulfonylation: The brominated pyridine is then subjected to sulfonylation with 4-methoxypiperidine-1-sulfonyl chloride in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane or chloroform.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(4-methoxypiperidin-1-ylsulfonyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxides in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an aminopyridine derivative, while a Suzuki-Miyaura coupling reaction would produce a biaryl compound.

Scientific Research Applications

3-Bromo-5-(4-methoxypiperidin-1-ylsulfonyl)pyridine is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(4-methoxypiperidin-1-ylsulfonyl)pyridine involves its interaction with specific molecular targets. The bromine atom and the sulfonyl group play crucial roles in its reactivity and binding affinity. The compound can modulate biological pathways by inhibiting or activating enzymes, receptors, or other proteins. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5-(4-methylpiperidin-1-ylsulfonyl)pyridine
  • 3-Bromo-5-(4-ethoxypiperidin-1-ylsulfonyl)pyridine
  • 3-Bromo-5-(4-hydroxypiperidin-1-ylsulfonyl)pyridine

Uniqueness

3-Bromo-5-(4-methoxypiperidin-1-ylsulfonyl)pyridine is unique due to the presence of the methoxy group on the piperidine ring, which influences its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications in research and industry.

Properties

IUPAC Name

3-bromo-5-(4-methoxypiperidin-1-yl)sulfonylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O3S/c1-17-10-2-4-14(5-3-10)18(15,16)11-6-9(12)7-13-8-11/h6-8,10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAPQKWUMCKIKJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)S(=O)(=O)C2=CC(=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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